6-Phenoxyquinolin-4-amine
Overview
Description
6-Phenoxyquinolin-4-amine is a chemical compound with the molecular formula C15H12N2O . It is a powder form substance and has a molecular weight of 236.27 .
Molecular Structure Analysis
The molecular structure of 6-Phenoxyquinolin-4-amine consists of a benzene ring fused with a pyridine moiety . The InChI code for the compound is1S/C15H12N2O/c16-14-8-9-17-15-7-6-12(10-13(14)15)18-11-4-2-1-3-5-11/h1-10H,(H2,16,17)
. Physical And Chemical Properties Analysis
6-Phenoxyquinolin-4-amine is a powder form substance . It has a molecular weight of 236.27 . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Anticancer Properties
- Apoptosis Induction : N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound related to 6-Phenoxyquinolin-4-amine, has been identified as a potent apoptosis inducer and efficacious anticancer agent. It exhibits significant apoptosis induction and is highly efficacious in various cancer models, including human MX-1 breast cancer (Sirisoma et al., 2009).
- Antiproliferative Activity : A series of 6,7-disubstituted-4-phenoxyquinoline derivatives have shown moderate to excellent potency in antiproliferative activity against several cancer cell lines (Qidong Tang et al., 2016).
Sensing Properties
- Metal Ion Sensing : Quinoline-based isomers, including compounds related to 6-Phenoxyquinolin-4-amine, have been used as dual fluorescence chemosensors for Al3+ and Zn2+ ions, demonstrating significant fluorescence intensity variation upon metal ion detection (Hazra et al., 2018).
Analytical Applications
- Metabolite Profiling : 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate, a derivative, is utilized for derivatizing primary and secondary amines for fractionation and quantification using liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). This methodology aids in the identification and quantitation of a wide range of amine-containing molecules (Boughton et al., 2011).
Miscellaneous Applications
- Cell Physiology Study : Tertiary amines linked to photoremovable protecting groups have been used for photoactivation in cell physiology studies. This includes the study of bioactive molecule release through both one- and two-photon excitation (Asad et al., 2017).
- Corrosion Inhibition : Schiff’s bases derived from chloroquinolines (related to 6-Phenoxyquinolin-4-amine) have shown effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating their potential in industrial applications (Prabhu et al., 2008).
Safety And Hazards
properties
IUPAC Name |
6-phenoxyquinolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-14-8-9-17-15-7-6-12(10-13(14)15)18-11-4-2-1-3-5-11/h1-10H,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMINKHDYIRALSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=CN=C3C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenoxyquinolin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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